molecular formula C8H12ClN3 B3380626 4-Tert-butyl-6-chloropyrimidin-2-amine CAS No. 199863-81-5

4-Tert-butyl-6-chloropyrimidin-2-amine

Cat. No.: B3380626
CAS No.: 199863-81-5
M. Wt: 185.65 g/mol
InChI Key: NHLBQXLNPWUMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6-chloropyrimidin-2-amine (CAS 199863-81-5) is a valuable chemical intermediate in organic synthesis and drug discovery. This compound features a chloropyrimidine core, a structure recognized for its diverse biological activities, making it a key scaffold in the development of novel therapeutic agents . The chloropyrimidine core is a privileged structure in medicinal chemistry, found in several approved drugs, and is frequently employed in the synthesis of compounds with potential anticancer, antimicrobial, and enzyme inhibitory properties . The reactive chlorine and amine groups on the pyrimidine ring make this compound a versatile building block for further functionalization, particularly via nucleophilic substitution reactions to create novel sulfonamide and acetamide derivatives . Researchers utilize such pyrimidine amines to develop new antimicrobial agents, with some derivatives demonstrating potent activity against various bacterial and fungal strains . Furthermore, 2-aminopyrimidine derivatives have been identified as a promising new class of potent β-glucuronidase inhibitors, which is a significant target for conditions like colon cancer and renal diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-6-chloropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBQXLNPWUMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Investigations of 4 Tert Butyl 6 Chloropyrimidin 2 Amine Transformations

Mechanistic Elucidation of Nucleophilic Aromatic Substitution on Pyrimidine (B1678525) Rings

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4-tert-butyl-6-chloropyrimidin-2-amine, leveraging the electron-deficient nature of the pyrimidine ring. The reaction typically involves the displacement of the chloro substituent at the C6 position by a nucleophile.

Role of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic and steric nature of its substituents. The pyrimidine core itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.

In this compound, the substituents play distinct and somewhat opposing roles:

Ring Nitrogens: The two nitrogen atoms are strongly electron-withdrawing, activating the ring towards nucleophilic attack. They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the C2, C4, or C6 positions, as the negative charge can be delocalized onto the nitrogen atoms. ed.ac.uk

Chloro Group (C6): As a halogen, it is an effective leaving group and is inductively electron-withdrawing, further activating the position to which it is attached.

Amino Group (C2): The amino group is a strong electron-donating group by resonance. This effect increases electron density on the ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted pyrimidine.

Tert-butyl Group (C4): This bulky alkyl group is weakly electron-donating through induction. Its primary influence is steric, potentially hindering the approach of nucleophiles to the adjacent C5 and C6 positions, although its effect on the reactivity of the C6-chloro group is generally less significant than the electronic effects of the ring nitrogens.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a well-studied phenomenon. For pyrimidine rings containing chloro groups at both C2 and C4/C6 positions, substitution generally occurs preferentially at the C4/C6 position. baranlab.orgresearchgate.net This is because the intermediate formed from attack at C4 or C6 can be stabilized by three resonance structures, including one where the negative charge resides on the para nitrogen atom, which is a more stable arrangement. zenodo.org In the case of this compound, the only available site for SNAr is the C6 position, making reactions highly regioselective by design. The combined electron-withdrawing power of the ring nitrogens overcomes the deactivating effect of the amino and tert-butyl groups, enabling substitution at the C6 position.

Intermediate Characterization in Substitution Reactions

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. researchgate.net For this compound reacting with a nucleophile (Nu⁻), this intermediate would be formed by the addition of the nucleophile to the C6 carbon, breaking the aromaticity of the ring. The stability of this complex is crucial to the reaction's progress.

Characteristics of the Meisenheimer Complex:

Stabilization: The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms. ed.ac.uk The presence of additional electron-withdrawing groups would further stabilize this intermediate. researchgate.net

Detection: While Meisenheimer complexes have been isolated in some systems, particularly with poor leaving groups or highly activating substituents, they are often transient and not directly observable under typical reaction conditions, especially with good leaving groups like chloride. nih.govfrontiersin.org

Recent research, however, has provided evidence that some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single transition state without a discrete intermediate. nih.gov Kinetic isotope effect (KIE) studies and computational analyses have been instrumental in distinguishing between stepwise and concerted pathways. nih.govwikipedia.org For many SNAr reactions on heterocycles with good leaving groups, concerted mechanisms are considered likely. nih.gov The specific pathway for this compound would depend on the nucleophile, solvent, and reaction conditions, potentially existing on a borderline between the two mechanistic extremes. wikipedia.org

Detailed Analysis of Cross-Coupling Reaction Pathways Involving the Chloropyrimidine Moiety

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful method for forming carbon-carbon bonds by replacing the chlorine atom of this compound with an organic fragment (e.g., an aryl or vinyl group). nih.gov The general mechanism involves a catalytic cycle of three main steps. researchgate.netmdpi.com

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The widely accepted catalytic cycle for a Suzuki-Miyaura coupling reaction involving this compound (Het-Cl) and an organoboron reagent (R-B(OR)₂) is as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of the chloropyrimidine to a low-valent palladium(0) complex (e.g., L₂Pd(0)). This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a high-valent arylpalladium(II) complex (L₂Pd(Het)(Cl)). libretexts.org This is often the rate-limiting step in cross-coupling reactions, especially with less reactive aryl chlorides. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is known to facilitate this step. nih.gov

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the chloride ligand. This step typically requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (e.g., [R-B(OR)₂(OH)]⁻). mdpi.com The resulting palladium(II) intermediate, L₂Pd(Het)(R), now holds both organic fragments destined for coupling. The exact mechanism of transmetalation can be complex and may proceed through different pathways depending on the reaction conditions. nih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups (Het and R) on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the product molecule (Het-R). baranlab.org This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Catalyst Deactivation Pathways

Several pathways can lead to the deactivation of the palladium catalyst during the cross-coupling of nitrogen-containing heterocycles, reducing the reaction's efficiency.

Catalyst Poisoning by Nitrogen Heterocycles: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate strongly to the palladium center. nih.govnih.gov This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst. nih.gov The use of bulky ligands can mitigate this by sterically hindering the approach of the pyrimidine nitrogen to the metal center. nih.gov

Formation of Palladium Black: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures or low ligand concentrations. researchgate.netlzchemical.com This reduces the concentration of the active homogeneous catalyst in solution.

Kinetic Profiling of Key Derivatization Reactions

Rate = k[Pyrimidine][Nucleophile]

Representative Second-Order Rate Constants (k₂) for SNAr Reactions of Substituted Chloropyrimidines with Nucleophiles
SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Reference
2-Chloropyrimidine (B141910)Piperidine (B6355638)Methanol (B129727)100.31.5 x 10⁻⁵ nih.gov
2-ChloropyrimidineOH⁻30% aq. Ethanol407.7 x 10⁻⁴ zenodo.org
2-Chloro-5-nitropyrimidinePiperidineWater254.17 nih.gov
2-Chloro-5-nitropyrimidineMorpholineWater250.43 nih.gov

The data illustrates key principles:

Substituent Effects: The presence of a strong electron-withdrawing group like nitro at the C5 position dramatically increases the reaction rate (compare 2-chloropyrimidine vs. 2-chloro-5-nitropyrimidine), as it strongly stabilizes the Meisenheimer intermediate. nih.gov The electron-donating amino and tert-butyl groups in this compound would be expected to result in slower reaction rates compared to an unsubstituted or nitro-substituted chloropyrimidine.

Nucleophilicity: Stronger nucleophiles lead to faster reactions.

Solvent Effects: Reactions involving the formation of charged intermediates, like the Meisenheimer complex, are generally accelerated in more polar solvents which can stabilize the transition state. zenodo.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict SNAr reactivity based on computationally derived descriptors like electron affinity and molecular electrostatic potential, offering a powerful tool for estimating reaction rates without direct experimental measurement. nih.govchemrxiv.orgrsc.org These models confirm that both the global electron-accepting ability of the electrophile and the local charge distribution around the reaction center are critical determinants of reactivity. nih.gov

Scientific Data on the Reaction Mechanisms, Kinetics, and Photochemical Reactivity of this compound Remains Largely Undocumented in Publicly Available Literature

Efforts to locate specific data on the rate law determination, activation energy measurements, and the influence of various reaction parameters on the transformations of this compound have been unsuccessful. Similarly, information regarding its photochemical and electrochemical reactivity is not present in the surveyed scientific literature.

Despite these general principles, the specific application of these concepts to the transformations of this compound, including quantitative data such as rate constants and activation energies, requires dedicated experimental investigation. Such studies would be essential for optimizing reaction conditions for its synthesis or subsequent chemical modifications.

Furthermore, the photochemical behavior of a molecule, which describes its reactivity upon exposure to light, and its electrochemical characteristics, which detail its response to an applied electrical potential, are fundamental properties that also necessitate specific experimental evaluation. For example, photochemical studies often involve techniques like laser flash photolysis to identify transient species and elucidate reaction mechanisms.

The absence of this specific information in the public scientific record suggests that such detailed mechanistic and reactivity studies for this compound may not have been conducted, or if they have, the results have not been published in widely accessible scientific journals or patents. Therefore, a comprehensive and scientifically accurate article adhering to the requested detailed outline on the reaction kinetics and photochemical/electrochemical reactivity of this specific compound cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl 6 Chloropyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 4-Tert-butyl-6-chloropyrimidin-2-amine. These calculations offer a molecular-level understanding of its behavior.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO is anticipated to be centered on the pyrimidine ring, particularly at the carbon atoms bearing the chloro and tert-butyl groups. This distribution is influenced by the electronic effects of the substituents: the amino group is a strong electron-donating group, the chloro group is an electron-withdrawing group, and the tert-butyl group is a weak electron-donating group.

The electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating regions susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their potential for hydrogen bonding and interaction with nucleophiles.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy~ -1.2 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap~ 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in the table are representative and based on typical DFT calculations for similar pyrimidine derivatives.

Reactivity Predictions (Electrophilic and Nucleophilic Attack Sites)

Based on the electronic structure analysis, the most probable sites for electrophilic and nucleophilic attack can be predicted.

Electrophilic Attack: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are the most likely sites for electrophilic attack due to their high electron density.

Nucleophilic Attack: The carbon atom attached to the chlorine atom (C6) is the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the chlorine atom and the pyrimidine ring makes this carbon electron-deficient and thus susceptible to attack by nucleophiles. Quantum mechanical analyses of similar chloropyrimidines have shown that the regioselectivity of such reactions can be highly sensitive to the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.com For instance, in related systems, substitution can be directed to different positions based on the formation of hydrogen-bonded pre-reaction complexes that lower the activation energy for attack at a specific site. wuxiapptec.com

Conformation Analysis and Tautomerism Studies

The conformational flexibility of this compound is relatively limited due to the rigid pyrimidine ring. The primary conformational freedom arises from the rotation of the tert-butyl group and the orientation of the amino group.

Tautomerism is an important consideration for aminopyrimidines. This compound can exist in the amino form or its imino tautomer. Quantum chemical calculations can determine the relative energies of these tautomers. For 2-aminopyrimidines, the amino form is generally the more stable tautomer, and this is expected to hold true for the title compound. The energy difference between the tautomers can be calculated to quantify their relative populations at equilibrium.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and spectroscopic properties of molecules with a good balance of accuracy and computational cost.

Geometry optimization using DFT, for example with the B3LYP functional and a 6-31G* basis set, can provide precise information on bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure.

ParameterPredicted Value
C-Cl Bond Length~ 1.75 Å
C-N (amino) Bond Length~ 1.36 Å
N-C-N (ring) Angle~ 120°

Note: The values in the table are illustrative and based on DFT calculations for similar structures.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the N-H stretches of the amino group, the C-Cl stretch, and the various ring vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

MD simulations are also invaluable for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent organizes around the solute and how this affects its conformation and reactivity. For instance, the hydrogen bonding interactions between the amino group and water molecules can be quantified, providing insight into the molecule's solubility and the stability of its different conformers in an aqueous environment.

In Silico Reaction Pathway Modeling and Transition State Identification

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This is particularly relevant for understanding its synthesis and its reactions with nucleophiles.

For the nucleophilic substitution of the chlorine atom, reaction pathway modeling can be used to identify the transition state structure and calculate the activation energy of the reaction. This involves mapping the potential energy surface as the nucleophile approaches the pyrimidine ring and the chloride ion departs. Comparing the activation energies for attack at different positions on the ring can provide a quantitative explanation for the observed regioselectivity. wuxiapptec.com For example, modeling the SNAr reaction with an amine would likely proceed through a Meisenheimer-like intermediate, and the stability of this intermediate and the corresponding transition states would determine the reaction's feasibility and outcome.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are cornerstones of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. nih.gov For a compound like this compound, such models could predict its potential efficacy as a therapeutic agent or its behavior in various chemical environments.

Selection of Molecular Descriptors

The foundation of any robust QSAR/QSPR model lies in the judicious selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors would be calculated to capture its unique steric, electronic, and topological features.

In studies of related pyrimidine derivatives, various classes of descriptors have proven to be significant. tandfonline.comresearchpublish.com These typically include:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms within the molecule, including branching and shape indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. researchgate.net Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net For instance, the energy of the LUMO can be indicative of a molecule's ability to accept electrons. researchgate.net

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and polarizability, which are crucial for predicting a compound's behavior in biological systems.

A hypothetical selection of descriptors for a QSAR/QSPR study of this compound is presented in Table 1.

Descriptor ClassExample DescriptorsPotential Relevance for this compound
Constitutional Molecular Weight, Atom Count, Number of Rotatable BondsBasic structural information influencing physical properties.
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity IndicesCharacterization of molecular shape, size, and branching.
Geometrical Molecular Surface Area, Molecular Volume, OvalitySteric factors influencing interactions with biological targets.
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole Moment, Mulliken ChargesElectronic properties governing reactivity and intermolecular interactions.
Physicochemical LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA)Prediction of solubility, membrane permeability, and drug-likeness.

Predictive Model Development for Research Properties

Once a set of relevant molecular descriptors has been calculated for a series of compounds including this compound and its analogs, a predictive model can be developed. This typically involves using statistical methods to create an equation that links the descriptors to a specific research property, such as inhibitory activity against a particular enzyme or a specific physicochemical property.

Commonly used techniques for developing these predictive models include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships. nih.gov

The development of a predictive model is an iterative process. A dataset of pyrimidine derivatives with known activities would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comresearchgate.net The statistical quality of the resulting model is assessed using various parameters, such as the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). nih.gov A robust and validated QSAR/QSPR model could then be used to predict the activity of novel, untested compounds, thereby guiding synthetic efforts towards more potent or desirable molecules. mdpi.comresearchgate.net

Ligand-Protein Docking and Molecular Recognition Studies (Research Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.govmdpi.comnih.govremedypublications.com This method is instrumental in understanding the molecular basis of a compound's biological activity and in structure-based drug design.

In a research context, if this compound were identified as a hit in a high-throughput screen against a particular protein, molecular docking would be a critical next step. The process involves:

Preparation of the Protein and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure of this compound would be generated and optimized to find its most stable conformation.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various possible binding poses are explored. The software calculates a scoring function for each pose to estimate the binding affinity.

Analysis of Binding Interactions: The most favorable binding poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site.

For this compound, key interactions would likely involve the amino group and the nitrogen atoms of the pyrimidine ring, which can act as hydrogen bond donors and acceptors, respectively. The tert-butyl group would likely engage in hydrophobic interactions, while the chlorine atom could also contribute to binding through halogen bonding.

A hypothetical summary of potential interactions identified through a docking study is provided in Table 2.

Interacting Group of LigandPotential Interacting Residue in ProteinType of Interaction
Amino group (-NH2)Aspartic Acid, Glutamic AcidHydrogen Bond (Donor)
Pyrimidine NitrogensSerine, Threonine, Asparagine, GlutamineHydrogen Bond (Acceptor)
Tert-butyl groupLeucine, Isoleucine, Valine, AlanineHydrophobic Interaction
Chlorine atomElectron-rich atoms (e.g., backbone carbonyls)Halogen Bond

By elucidating the specific molecular recognition patterns, docking studies can provide a rationale for the observed activity of a compound and guide the design of new derivatives with improved binding affinity and selectivity.

Biological Activity Research: Mechanistic Insights and Target Interaction Studies Non Clinical Focus

Cellular Pathway Modulation and Signalling Cascade AnalysisInformation regarding the effects of 4-Tert-butyl-6-chloropyrimidin-2-amine on cellular pathways and signaling cascades is not present in the available literature.

Consequently, no data tables or detailed research findings can be generated for this specific compound as per the request.

Investigation of Compound Effects on Specific Cellular Processes (e.g., cell cycle progression, protein phosphorylation)

While direct studies on the effects of this compound on specific cellular processes are limited, research on structurally related compounds provides valuable insights. For instance, studies on phenolic compounds containing tert-butyl groups, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated significant effects on cell cycle progression. In human colorectal cancer (HCT116) cells, 2,4-DTBP was found to inhibit cell proliferation and induce a G1 phase arrest in the cell cycle. nih.gov This suggests that the tert-butyl moiety may play a role in cytostatic effects. The mechanism for this cell cycle arrest is linked to the compound's ability to modulate proteins that are crucial for cell cycle progression. nih.gov

Currently, there is a lack of specific published research investigating the direct effects of this compound on protein phosphorylation.

Gene Expression Profiling in Response to Compound Treatment

As of the latest available data, specific gene expression profiling studies in response to treatment with this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. For this compound, systematic modifications of its key functional groups would be essential to understand their contribution to its activity.

4-Tert-butyl group: This bulky, lipophilic group can significantly influence how the molecule fits into the binding pocket of a target protein. In SAR studies of related antifungal 4-aminopiperidines, the presence of a tert-butylbenzyl group was noted. mdpi.com Modification of this group, for example, by replacing it with smaller alkyl groups (e.g., methyl, ethyl) or other bulky groups, could modulate the compound's potency and selectivity.

6-Chloro group: The chlorine atom is an electron-withdrawing group that can affect the electronic distribution of the pyrimidine (B1678525) ring and participate in halogen bonding with a biological target. Replacing the chloro group with other halogens (e.g., fluorine, bromine) or with hydrogen or methoxy (B1213986) groups would help to determine the importance of its size, electronegativity, and ability to form halogen bonds for biological activity. researchgate.net

2-Amino group: The amino group is a key hydrogen bond donor and can be crucial for target recognition. SAR studies on 2-amino-4-chloropyridine (B16104) derivatives have shown that the biological activity can be significantly altered by modifying this amino group. researchgate.net Acetylation or substitution with different alkyl or aryl groups would reveal the structural requirements for optimal interaction with the target. mdpi.com

Currently, there are no specific pharmacophore models for this compound available in the public domain. The development of such a model would require a set of active compounds with known biological data to identify the essential structural features responsible for their activity.

Antimicrobial Activity Research at the Mechanistic Level (e.g., bacterial enzyme inhibition, membrane disruption)

The pyrimidine scaffold is a known feature in various antimicrobial agents. Research on a series of tert-butylphenylthiazole derivatives featuring a pyrimidine linker has demonstrated promising antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov Two compounds from this series showed a minimum inhibitory concentration (MIC) of 4 μg/mL against the MRSA USA300 strain. nih.gov

While the precise mechanism for this compound is not elucidated, related compounds like fenpropidin, which contains a piperidine (B6355638) ring, are known to inhibit ergosterol (B1671047) biosynthesis in fungi. mdpi.com This suggests that potential antimicrobial mechanisms for pyrimidine derivatives could involve the inhibition of essential enzymes in bacteria or fungi, or the disruption of their cellular membranes. nih.gov

Below is a table summarizing the antimicrobial activity of related compounds.

Compound ClassOrganismActivity (MIC)Reference
tert-butylphenylthiazole deriv.MRSA USA3004 μg/mL nih.gov
tert-butylphenylthiazole deriv.Clostridium difficile4 μg/mL nih.gov

Antineoplastic Research at the Mechanistic Level (e.g., cell proliferation inhibition in in vitro models, apoptosis induction pathways)

The potential antineoplastic activity of compounds structurally related to this compound has been a subject of investigation. The study on 2,4-di-tert-butylphenol (2,4-DTBP) provides significant mechanistic insights. This compound was shown to inhibit the proliferation of HCT116 colorectal cancer cells in a dose- and time-dependent manner. nih.gov

A key mechanism of its antineoplastic action is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is achieved through the intrinsic mitochondrial pathway. nih.govnih.gov Research has shown that 2,4-DTBP treatment leads to a decreased expression of the anti-apoptotic proteins Bcl-2 and Survivin. nih.gov These proteins are often overexpressed in cancer cells and protect them from apoptosis. nih.govnih.gov By downregulating these proteins, the compound promotes the apoptotic cascade, leading to the death of cancer cells. The induction of apoptosis is a central strategy in the development of anticancer therapies. nih.gov

The table below outlines the observed antineoplastic effects of the related compound 2,4-DTBP on HCT116 cells.

Cellular ProcessObservationReference
Cell ProliferationInhibited in a dose- and time-dependent manner nih.gov
Cell CycleArrest at the G1 phase nih.gov
ApoptosisIncreased apoptotic cell population nih.gov
Protein ExpressionDecreased expression of Bcl-2 and Survivin nih.gov

Advanced Analytical Method Development for Research and Characterization

Chromatographic Method Development for Purity Analysis and Separation of Isomers/Derivatives

Chromatographic techniques are fundamental in the analytical workflow for "4-Tert-butyl-6-chloropyrimidin-2-amine," enabling the separation, identification, and quantification of the main component from its impurities and related isomers.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like pyrimidine (B1678525) derivatives. creative-proteomics.com Both normal-phase and reversed-phase modes can be optimized for the purity analysis of "this compound."

Reversed-Phase HPLC (RP-HPLC) is generally the preferred method for the analysis of moderately polar compounds. A typical starting point for method development would involve a C18 column due to its wide applicability.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective. creative-proteomics.com The gradient allows for the separation of compounds with a range of polarities.

Column Temperature: Maintaining a constant column temperature, for instance at 40°C, ensures reproducible retention times. creative-proteomics.com

Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance would be appropriate for quantification.

Normal-Phase HPLC (NP-HPLC) can be employed for the separation of isomers where reversed-phase chromatography may not provide adequate resolution.

Stationary Phase: A polar stationary phase such as silica (B1680970) or a bonded phase with cyano or amino functional groups would be used.

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethyl acetate, would be utilized.

A hypothetical optimized RP-HPLC method for the purity analysis of "this compound" is presented in the table below.

Table 1: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its polarity and potential for thermal degradation. nist.gov Therefore, derivatization is often a necessary step to increase volatility and thermal stability.

A common derivatization technique for compounds containing amino groups is silylation. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile derivative suitable for GC analysis.

The resulting TMS derivative can then be analyzed using a standard GC system equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Hypothetical GC Method Parameters for TMS-Derivatized this compound

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

While "this compound" itself is not chiral, Supercritical Fluid Chromatography (SFC) is a valuable technique for the separation of isomers and can be particularly advantageous for preparative scale separations due to its use of environmentally benign supercritical carbon dioxide as the primary mobile phase. selvita.com SFC offers faster analysis times and reduced solvent consumption compared to traditional HPLC. selvita.comchromatographyonline.com

In the context of this compound, SFC could be explored for the separation of potential positional isomers that may be present as impurities. The technique's unique selectivity, often complementary to HPLC, can provide superior resolution in certain cases. researchgate.net

Method development in SFC involves optimizing parameters such as the choice of stationary phase (often chiral stationary phases can provide unique selectivity for achiral isomers), the composition of the mobile phase (typically supercritical CO2 with a polar co-solvent like methanol (B129727) or isopropanol), back pressure, and temperature to achieve the desired separation. chromatographyonline.comnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful approach for the comprehensive analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace-level quantification and structural elucidation of compounds in complex matrices. nih.govdntb.gov.uanih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting and identifying low-level impurities or potential metabolites of "this compound" in research samples.

The LC method would be similar to the HPLC method described earlier, but the eluent would be introduced into a mass spectrometer. The mass spectrometer can be operated in various modes, such as Multiple Reaction Monitoring (MRM) for targeted quantitative analysis, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.gov For structural elucidation of unknown impurities or metabolites, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. creative-proteomics.complos.org

Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined from fragmentation studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. Following derivatization, GC-MS is highly effective for the analysis of volatile impurities and for profiling potential degradation products of "this compound." nist.gov

The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyte and its derivatives. This is particularly useful for identifying unknown compounds that may arise from synthesis side-reactions or from the degradation of the parent compound under stress conditions (e.g., exposure to heat, light, or humidity). By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the identity of these related substances can be determined.

Quantitative Method Validation for Research Applications

Quantitative analysis is fundamental to understanding the behavior and properties of a chemical compound. The validation of a quantitative method ensures that the measurements are reliable, reproducible, and fit for purpose. For this compound, this would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

The validation of a quantitative analytical method for this compound would necessitate the rigorous determination of its precision, accuracy, and linearity. These parameters are critical for ensuring the reliability of the data generated in a research context.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of this compound, this would involve repeated injections of a standard solution and spiked research matrices to assess the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy of an analytical method denotes the closeness of the test results obtained by that method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked matrix) and comparing the measured value to the theoretical value. The accuracy is typically expressed as the percent recovery.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish the linearity for this compound, a series of standard solutions of varying concentrations would be prepared and analyzed. The response of the analytical instrument would then be plotted against the concentration of the analyte, and a linear regression analysis would be performed to determine the correlation coefficient (r²) and the equation of the line. A correlation coefficient close to 1.0 would indicate a high degree of linearity.

While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates how such data would be presented:

Parameter Acceptance Criteria Hypothetical Results for this compound
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%1.2%
- Intermediate Precision (Inter-day)≤ 3%2.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995

This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for any quantitative assay, defining the lower limits of reliable measurement.

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal-to-noise ratio of typically 3:1.

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.

For this compound, these limits would be determined by analyzing progressively more dilute solutions of the compound. The determination of LOD and LOQ is especially important in applications where trace-level analysis may be required.

An illustrative representation of these parameters is provided in the table below:

Parameter Methodology Hypothetical Value for this compound
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL

This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

Chemical Stability and Degradation Pathway Studies in Research Conditions

Understanding the chemical stability of this compound is essential for its handling, storage, and application in research. Stability studies involve subjecting the compound to a variety of environmental conditions to determine the rate and nature of its degradation.

These studies are typically performed under conditions such as elevated temperature, humidity, and exposure to light (photostability). The degradation of the parent compound and the formation of any degradation products would be monitored over time using a stability-indicating analytical method, often the same HPLC method developed for quantitative analysis.

A study on related chloropyrimidine derivatives highlighted that these compounds can have issues with low solubility and poor in vitro metabolic stability. lookchem.com The degradation of pyrimidine structures, in general, can be initiated by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which reduces the pyrimidine ring. This is followed by ring cleavage to form smaller molecules.

The identification of degradation products is a critical part of these studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for elucidating the structures of these new chemical entities. Understanding the degradation pathway provides insights into the compound's reactivity and potential liabilities.

A hypothetical degradation summary for this compound could be presented as follows:

Stress Condition Observation Major Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl) Degradation observedHypothetical: Hydrolysis of the chloro group to a hydroxyl group
Alkaline Hydrolysis (e.g., 0.1 N NaOH) Significant degradationHypothetical: Ring opening or substitution products
Oxidative (e.g., 3% H₂O₂) Moderate degradationHypothetical: N-oxide formation
Thermal (e.g., 60°C) StableNo significant degradation products
Photolytic (e.g., UV/Vis light) Potential for degradationHypothetical: Dimerization or rearrangement products

This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

While a document confirms the synthesis of this compound for research into histamine (B1213489) H4 receptor ligands, it does not provide specific details on its analytical validation or stability.

Future Research Directions and Potential Applications Non Clinical

Design and Synthesis of Advanced Pyrimidine (B1678525) Architectures with Enhanced Research Utility

The inherent reactivity of the chlorine atom at the 6-position and the amino group at the 2-position of 4-tert-butyl-6-chloropyrimidin-2-amine serves as a gateway for the construction of more complex and functionally diverse pyrimidine architectures. The tert-butyl group provides steric hindrance that can influence reaction selectivity and enhance the stability of the resulting derivatives.

Future synthetic strategies will likely focus on the selective functionalization of this core structure. For instance, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. nih.gov Research efforts could explore the reaction of this compound with various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of novel compounds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, offer powerful tools for creating carbon-carbon and carbon-nitrogen bonds at the 6-position. rsc.orgyoutube.com These reactions would enable the linkage of aryl, heteroaryl, and alkyl groups, leading to the development of extended π-conjugated systems or molecules with specific three-dimensional arrangements. The synthesis of such derivatives is crucial for probing structure-activity relationships in various research contexts. A review of synthetic pathways highlights that the pyrimidine skeleton can be readily modified at positions 2, 4, 5, and 6 to generate structural diversity. mdpi.com

Reaction TypeReagents/CatalystsPotential Modifications at C6Research Utility
Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsIntroduction of -NR'R'', -OR', -SR' groupsProbing intermolecular interactions, solubility modulation
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalystAttachment of aromatic and heteroaromatic ringsDevelopment of fluorescent probes, organic electronics
Heck CouplingAlkenes, Pd catalystIntroduction of vinyl groupsPolymer precursors, functional materials
Buchwald-Hartwig AminationAmines, Pd catalystFormation of diverse C-N bondsSynthesis of ligands for catalysis, supramolecular chemistry

Integration of this compound Derivatives into Materials Science Research

The electron-deficient nature of the pyrimidine ring, coupled with the potential for extensive π-conjugation through derivatization, makes this compound an attractive building block for materials science. alfa-chemistry.com Pyrimidine derivatives have shown promise in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). mdpi.comalfa-chemistry.com

Future research could involve the synthesis of oligomers and polymers incorporating the this compound motif. By strategically introducing chromophoric and electronically active groups, it may be possible to create materials with tailored photophysical and charge-transport properties. The tert-butyl group can enhance the solubility and processability of these materials, which is a critical factor for device fabrication.

The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. Research has demonstrated that the presence of nitrogen atoms with lone electron pairs allows pyrimidines to act as effective complexing agents. researchgate.net

Material ClassPotential Derivative StructureTarget ApplicationKey Property
Organic SemiconductorsExtended π-conjugated systems via cross-couplingOrganic Thin-Film Transistors (OFETs)High charge carrier mobility
Emissive MaterialsDerivatives with fluorescent moietiesOrganic Light-Emitting Diodes (OLEDs)High quantum efficiency, color tuning
Coordination PolymersPyrimidine ring as a ligand for metal ionsGas storage, catalysisPorosity, catalytic activity
Supramolecular AssembliesDerivatives capable of hydrogen bonding/π-π stackingSelf-healing materials, sensorsReversible non-covalent interactions

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The development of more efficient and selective catalytic systems for the functionalization of the pyrimidine core is a crucial area of future research. While palladium-catalyzed reactions are well-established, there is a continuous need for catalysts that operate under milder conditions, tolerate a wider range of functional groups, and offer improved regioselectivity. nih.govfigshare.com

Research into ligand design for palladium catalysts could lead to enhanced control over the reactivity of the C-Cl bond in this compound. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to influence the site-selectivity of cross-coupling reactions in dihalopyrimidines. nih.gov

Furthermore, the exploration of alternative transition metal catalysts, such as nickel, copper, or iron, could provide more sustainable and cost-effective methods for pyrimidine functionalization. C-H activation is another emerging area that could be applied to directly introduce new functional groups onto the pyrimidine ring, bypassing the need for pre-functionalized starting materials.

Development of Automated Synthesis and Screening Platforms for High-Throughput Research

The amenability of this compound to a variety of chemical transformations makes it an ideal candidate for high-throughput synthesis and screening platforms. enamine.net Automated synthesis technologies can be employed to rapidly generate large libraries of derivatives from this single starting material. timtec.net By combining robotic liquid handling with parallel reaction vessels, it is possible to explore a vast chemical space in a time-efficient manner.

These libraries of pyrimidine derivatives can then be subjected to high-throughput screening to identify compounds with desired properties for various non-clinical applications. For example, screening for fluorescence could identify new probes for biological imaging, while screening for specific binding to a target protein could uncover new research tools for chemical biology. The integration of synthesis and screening can significantly accelerate the discovery of novel and valuable pyrimidine-based compounds. enamine.net

Predictive Modeling for Accelerated Discovery of Novel Research Leads

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will play an increasingly important role in guiding the design and synthesis of novel derivatives of this compound. unair.ac.idnih.govresearchgate.netresearchgate.net By establishing mathematical relationships between the chemical structure of pyrimidine derivatives and their observed properties, QSAR models can predict the activity of yet-unsynthesized compounds. mdpi.comnih.govresearchgate.netresearchpublish.com

Molecular modeling can provide insights into how these molecules interact with biological targets or how they pack in the solid state, which is crucial for materials science applications. researchgate.net These computational tools can be used to prioritize synthetic targets, reducing the time and resources spent on synthesizing and testing less promising compounds. The synergy between predictive modeling and experimental work will be essential for the accelerated discovery of new research leads based on the this compound scaffold.

Modeling TechniqueApplicationPredicted Properties
QSARGuiding synthesis of new derivativesBiological activity, physicochemical properties
Molecular DockingUnderstanding intermolecular interactionsBinding affinity and mode to target proteins
Density Functional Theory (DFT)Predicting electronic propertiesHOMO/LUMO energies, charge distribution
Molecular Dynamics (MD) SimulationsSimulating molecular motion and interactionsConformational changes, stability of complexes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-6-chloropyrimidin-2-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes its use as a precursor in drug development, where tert-butyl groups enhance steric bulk to direct regioselectivity. To optimize purity:

  • Use column chromatography with silica gel (hexane/ethyl acetate gradients) for purification .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity by HPLC (>95%) .
    • Data Table :
ParameterValue ()Value ()
Molecular FormulaC₁₃H₁₀ClN₃C₁₀H₇ClN₂
Molecular Weight243.70 g/mol190.63 g/mol
CAS NumberNot Provided13036-50-5

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis of the chlorine substituent .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact, as pyrimidine derivatives may exhibit toxicity .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration by licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chlorine atom in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites. The chlorine atom in this compound is highly electrophilic due to resonance withdrawal by the pyrimidine ring .
  • Compare activation energies for SNAr (nucleophilic aromatic substitution) with amines or thiols. Studies in suggest tert-butyl groups hinder steric access, favoring para-substitution .

Q. What strategies resolve contradictions in reported molecular formulas and weights across literature?

  • Methodological Answer :

  • Elemental Analysis : Confirm %C, %H, %N to distinguish between C₁₃H₁₀ClN₃ () and C₁₀H₇ClN₂ ().
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., 243.70 vs. 190.63) .
  • X-ray Crystallography : Resolve structural ambiguities, as demonstrated for analogous compounds in and .

Q. How can protein-templated reactions enhance the compound’s application in drug discovery?

  • Methodological Answer :

  • Use the compound as a scaffold in dynamic combinatorial chemistry (DCC). highlights its role in forming non-covalent complexes with target proteins (e.g., kinases), guiding selective derivatization .
  • Monitor binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to optimize affinity.

Contradiction Analysis

  • Molecular Formula Discrepancy : and report conflicting formulas (C₁₃H₁₀ClN₃ vs. C₁₀H₇ClN₂). This may arise from typographical errors or misannotation. Researchers should cross-validate with CAS registry data (CAS 13036-50-5 in ) and consult authoritative databases like PubChem .

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Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-6-chloropyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-6-chloropyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.